N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide
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Overview
Description
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide is a chemical compound with the molecular formula C10H8N2O3. It is known for its unique structure, which includes an isoindole moiety linked to a phenyl group through an ether bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide typically involves the reaction of 3-hydroxyaniline with phthalic anhydride to form the intermediate 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy)aniline. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate solvents, would apply.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindole ring or the phenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could result in the formation of amines or alcohols .
Scientific Research Applications
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological processes through binding interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 2-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide is unique due to its specific combination of an isoindole ring and a phenyl group linked through an ether bond.
Properties
IUPAC Name |
N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-9(19)17-10-3-2-4-11(7-10)22-12-5-6-13-14(8-12)16(21)18-15(13)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKPFNDDPSYQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197884 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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